1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide is a heterocyclic molecule featuring:
- A piperidine ring substituted at position 3 with a carboxamide group.
- A 1-isopropyl-3-methyl-1H-pyrazol-5-yl moiety linked to the carboxamide nitrogen.
- A 5-chlorothiophene-2-sulfonyl group attached to the piperidine nitrogen.
The chlorothiophene and isopropylpyrazole substituents contribute to lipophilicity and steric bulk, which may influence pharmacokinetics and target selectivity .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3S2/c1-11(2)22-15(9-12(3)20-22)19-17(23)13-5-4-8-21(10-13)27(24,25)16-7-6-14(18)26-16/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDAMFUPFOUPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide (CAS Number: 1170377-05-5) is a novel synthetic molecule that exhibits significant biological activity. Its structural components include a piperidine ring, a sulfonyl group, and a pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of the compound is with a molecular weight of 431.0 g/mol. The presence of the 5-chlorothiophen-2-yl sulfonyl group is particularly noteworthy as it enhances the compound's lipophilicity and potential for bioactivity.
Antimicrobial Activity
Research indicates that compounds similar in structure to This compound exhibit antimicrobial properties. For instance, studies on related piperidine derivatives show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is known to contribute to such activities by inhibiting bacterial enzymes.
Enzyme Inhibition
The compound is also investigated for its enzyme inhibitory properties. Specifically, it has been suggested that similar compounds act as inhibitors of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibitors have potential applications in treating infections caused by Helicobacter pylori .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 | AChE |
| Compound B | 0.63 | Urease |
| Reference | 21.25 | Thiourea |
Anticancer Potential
The piperidine nucleus has been associated with anticancer activity in various studies. Compounds containing this moiety have shown promise in inhibiting tumor growth and proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of This compound with cancer cell lines remain to be fully elucidated.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group likely interacts with active sites of target enzymes, leading to inhibition.
- Receptor Modulation : The pyrazole moiety may engage with various receptors involved in neurotransmission and inflammation.
- Antibacterial Action : The structural features may disrupt bacterial cell wall synthesis or function by mimicking substrates or cofactors.
Case Studies
A recent study synthesized a series of related compounds and evaluated their biological activities through docking studies and binding assays with bovine serum albumin (BSA). These studies demonstrated that modifications in the chemical structure significantly influenced pharmacological effectiveness, particularly in terms of binding affinity and inhibitory potency against target enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Effects
Research Findings and Mechanistic Insights
Electronic and Steric Effects
- Sulfonyl vs.
- Chlorothiophene vs.
Pharmacokinetic Considerations
- Metabolic Stability : Cyclopropane () and iodine () substituents in analogs may confer resistance to oxidative metabolism, whereas the aldehyde in is prone to enzymatic reduction .
Preparation Methods
Preparation of Protected Piperidine Derivatives
The synthesis begins with (R)- or (S)-piperidine-3-carboxylic acid, depending on enantiomeric requirements. Protection of the secondary amine is critical to prevent undesired sulfonylation during subsequent steps. A Boc-protection strategy is commonly employed:
$$
\text{Piperidine-3-carboxylic acid} + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Boc-piperidine-3-carboxylic acid}
$$
Typical Conditions :
- Solvent: Dichloromethane (DCM)
- Base: 4-Dimethylaminopyridine (DMAP)
- Temperature: 0°C to room temperature
- Yield: 85–92%
Sulfonylation of the Piperidine Nitrogen
Reaction with 5-Chlorothiophene-2-sulfonyl Chloride
The protected piperidine undergoes sulfonylation under mild basic conditions:
$$
\text{Boc-piperidine-3-carboxylic acid} + \text{5-chlorothiophene-2-sulfonyl chloride} \xrightarrow{\text{NaOH, THF}} \text{Boc-protected sulfonamide}
$$
- Molar Ratio : 1:1.2 (piperidine:sulfonyl chloride)
- Base : Aqueous NaOH (2.5 eq)
- Solvent : Tetrahydrofuran (THF)
- Time : 4–6 hours
- Yield : 70–78%
Deprotection of the Boc group is achieved via trifluoroacetic acid (TFA) in DCM, yielding the free sulfonamide.
Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
Ring Formation and Functionalization
The pyrazole amine is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation:
Pyrazole Ring Formation :
$$
\text{Hydrazine} + \text{ethyl acetoacetate} \xrightarrow{\text{EtOH, reflux}} \text{3-methyl-1H-pyrazol-5-ol}
$$N-Alkylation for Isopropyl Introduction :
$$
\text{3-methyl-1H-pyrazol-5-amine} + \text{2-bromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-isopropyl-3-methyl-1H-pyrazol-5-amine}
$$
Carboxamide Coupling
Activation and Amide Bond Formation
The piperidine-3-carboxylic acid sulfonamide is activated as a mixed anhydride or acyl chloride, followed by reaction with the pyrazole amine:
$$
\text{Sulfonamide-piperidine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{Pyrazole amine, DCM}} \text{Target compound}
$$
Alternative Method : Use of coupling agents (EDCI/HOBt):
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (HOBt)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature
- Yield : 68–75%
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6) :
- δ 7.85 (d, J = 4.1 Hz, 1H, thiophene H)
- δ 7.32 (d, J = 4.1 Hz, 1H, thiophene H)
- δ 6.15 (s, 1H, pyrazole H)
- δ 4.20–4.05 (m, 1H, isopropyl CH)
- δ 3.65–3.50 (m, 2H, piperidine H)
HRMS Data :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Stereochemical Control : Racemization during carboxamide coupling necessitates chiral auxiliaries or asymmetric catalysis.
- Sulfonyl Chloride Stability : 5-Chlorothiophene-2-sulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.
- Amine Nucleophilicity : Steric hindrance from the isopropyl group slows amidation; microwave-assisted synthesis improves kinetics.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and sulfonyl groups. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNOS) and detects impurities .
- HPLC-PDA : Quantifies purity (>95%) and identifies byproducts from incomplete coupling reactions .
How can computational modeling predict the compound’s binding affinity to target proteins?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinase domains). The chlorothiophene group’s electron-deficient nature may enhance π-stacking with aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Pay attention to sulfonyl group solvation, which may affect binding entropy .
- QSAR models : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl on the pyrazole) to optimize affinity .
What strategies mitigate solubility challenges during in vitro assays?
Q. Basic
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
How does the chlorothiophene moiety influence the compound’s reactivity and metabolic profile?
Q. Advanced
- Electrophilic reactivity : The electron-withdrawing chlorine increases the sulfonyl group’s susceptibility to nucleophilic attack (e.g., by glutathione), potentially leading to rapid clearance .
- CYP450 interactions : Metabolic studies in human hepatocytes reveal oxidation at the thiophene ring, forming reactive intermediates. Blocking this via deuteration (C-D bonds) may prolong half-life .
- Photostability : UV-Vis studies show the chlorothiophene absorbs at 290 nm, suggesting light-sensitive degradation. Assays should avoid prolonged exposure to UV light .
What are the best practices for designing SAR studies on this compound?
Q. Advanced
Scaffold diversification : Synthesize analogs with variations in the pyrazole (e.g., 1-cyclopropyl instead of isopropyl) and piperidine (e.g., 4-methyl substitution) .
High-throughput screening : Use 96-well plates to test inhibition of target enzymes (e.g., kinases) at 10 μM concentrations, with triplicate measurements .
Data normalization : Express activity relative to a positive control (e.g., staurosporine for kinase assays) to minimize inter-assay variability .
How can researchers validate target engagement in cellular models?
Q. Basic
- Cellular thermal shift assays (CETSA) : Monitor protein denaturation after compound treatment to confirm target binding .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of the target gene (e.g., TRK kinase) to assess dependency on the compound’s mechanism .
- Fluorescent probes : Conjugate the compound with BODIPY for live-cell imaging to track subcellular localization .
What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Flow chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDC for amide coupling) to reduce costs .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to enhance sustainability .
How do structural analogs of this compound inform its mechanism of action?
Q. Advanced
- Thiophene vs. furan analogs : Replace the chlorothiophene with furan to assess the role of sulfur in target binding. Reduced activity in furan analogs suggests sulfur participates in key interactions .
- Piperidine ring modifications : Introducing a 3-fluoro group on the piperidine increases metabolic stability by blocking CYP3A4-mediated oxidation .
- Pyrazole N-substitution : 1-Cyclopropyl analogs show improved kinase selectivity over 1-isopropyl derivatives, highlighting steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
